molecular formula C28H25ClN2O7 B11678274 (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11678274
M. Wt: 537.0 g/mol
InChI Key: MIAYZRZUYUGTGO-STZFKDTASA-N
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Description

The compound (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazinane-2,4,6-trione core structure, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the phenyl groups to the core structure.

    Substitution reactions: The chloro, methoxy, and phenoxy groups are introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable core structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The ability to modify the functional groups enables the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of multiple functional groups allows for diverse interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-({3-CHLORO-5-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications. Its stability and reactivity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H25ClN2O7

Molecular Weight

537.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C28H25ClN2O7/c1-17-6-4-5-7-23(17)37-12-13-38-25-22(29)15-18(16-24(25)36-3)14-21-26(32)30-28(34)31(27(21)33)19-8-10-20(35-2)11-9-19/h4-11,14-16H,12-13H2,1-3H3,(H,30,32,34)/b21-14-

InChI Key

MIAYZRZUYUGTGO-STZFKDTASA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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